7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
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Overview
Description
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the class of chromenoquinolines. This compound is characterized by the presence of a thiophene ring fused to a chromenoquinoline scaffold, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminocoumarin with β-carbonyl-substituted chromenes, followed by cyclization and dehydration reactions . The reaction conditions often include the use of organic solvents such as acetic acid, and catalysts like ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or ultrasound-mediated reactions to enhance reaction rates and yields . These methods are advantageous due to their operational simplicity, high atom economy, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits fluorescence properties, making it useful in bioimaging and fluorescence microscopy.
Medicine: Potential anticancer, antibacterial, and antifungal activities.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting topoisomerase enzymes and thereby preventing DNA replication and transcription . Additionally, it can interact with cellular proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]pyridin-5-one derivatives: These compounds share a similar chromenoquinoline scaffold but differ in the substitution pattern and biological activity.
Thiophene-containing heterocycles: Compounds like 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one exhibit similar biological activities but have different structural features.
Uniqueness
7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific combination of a thiophene ring with a chromenoquinoline scaffold, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H17NO2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
13-(3-methylthiophen-2-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C25H17NO2S/c1-14-12-13-29-24(14)21-20-16-7-3-2-6-15(16)10-11-18(20)26-23-17-8-4-5-9-19(17)28-25(27)22(21)23/h2-13,21,26H,1H3 |
InChI Key |
ZCLABZPOQSUJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65 |
Origin of Product |
United States |
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